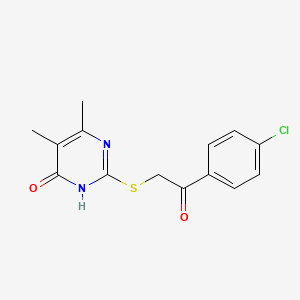

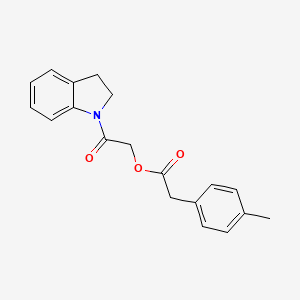

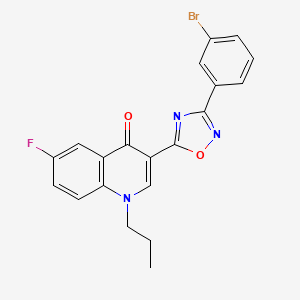

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CUDC-305, is a small molecule inhibitor that has shown promising results in cancer research. This compound was initially designed to inhibit histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR) but has also been found to inhibit other targets such as vascular endothelial growth factor receptor (VEGFR) and insulin-like growth factor-1 receptor (IGF-1R).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The scientific applications of compounds related to 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide primarily focus on their synthesis and potential biological activities. These compounds, through innovative synthetic pathways, have been designed to exhibit significant biological activities, such as antioxidant, antitumor, and antimicrobial effects. For instance, the microwave-assisted synthesis of pyrazolopyridines has demonstrated notable antioxidant, antitumor, and antimicrobial activities, highlighting the compound's versatility in addressing various biological challenges (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Similarly, the creation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the potential of these compounds in therapeutic applications, particularly in cancer treatment and inflammation control (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanistic Insights and Molecular Docking

Further research into these compounds extends to their mechanism of action and the exploration of their binding affinities through molecular docking studies. Such investigations are crucial for understanding how these compounds interact with biological targets, enabling the design of more effective drugs with specific mechanisms of action. The synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors provide a clear example of how these compounds can be tailored to address specific pathogens, offering new avenues for treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Application in Antimicrobial and Antiviral Research

The exploration of these compounds also encompasses their application in antimicrobial and antiviral research, where their efficacy against specific strains of bacteria and viruses is investigated. The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus, demonstrating the compound's potential in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020). This highlights the versatility of these compounds in contributing to the development of new treatments for infectious diseases.

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-5-3-16(4-6-17)19(25)21-12-14-24-13-9-18(22-24)15-7-10-20-11-8-15/h3-11,13H,12,14H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTFLHXQVHUAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)